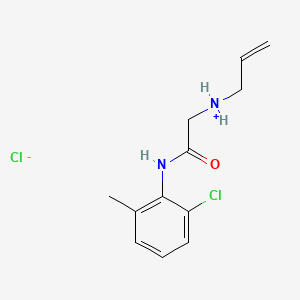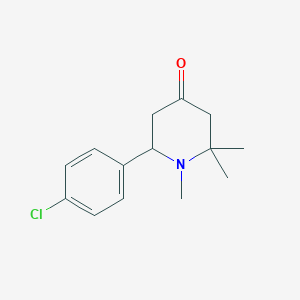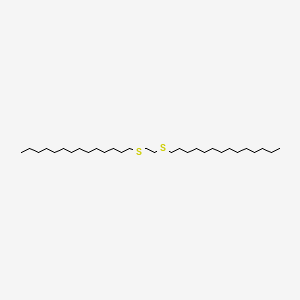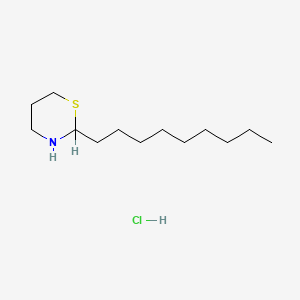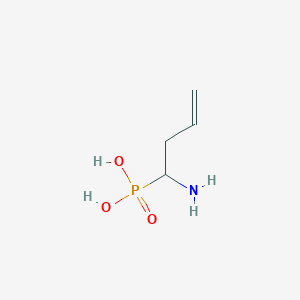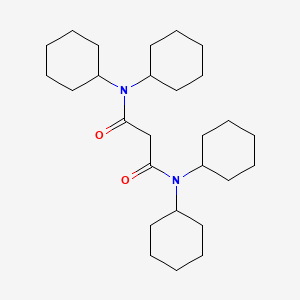
N,N,N',N'-Tetracyclohexylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetracyclohexylmalonamide: is an organic compound with the molecular formula C27H46N2O2. It is a derivative of malonamide, where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetracyclohexylmalonamide typically involves the reaction of malonyl chloride with cyclohexylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetracyclohexylmalonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetracyclohexylmalonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
Scientific Research Applications
N,N,N’,N’-Tetracyclohexylmalonamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetracyclohexylmalonamide involves its ability to form stable complexes with metal ions. The cyclohexyl groups provide steric hindrance, enhancing the stability of these complexes. The compound interacts with molecular targets through coordination bonds, influencing various biochemical pathways .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethylmalonamide
- N,N,N’,N’-Tetraethylmalonamide
- N,N,N’,N’-Tetra-n-butylmalonamide
Comparison: N,N,N’,N’-Tetracyclohexylmalonamide is unique due to the presence of bulky cyclohexyl groups, which provide greater steric hindrance compared to smaller alkyl groups in similar compounds. This results in enhanced stability of its metal complexes and different reactivity patterns .
Properties
CAS No. |
77043-38-0 |
|---|---|
Molecular Formula |
C27H46N2O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
N,N,N',N'-tetracyclohexylpropanediamide |
InChI |
InChI=1S/C27H46N2O2/c30-26(28(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(31)29(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 |
InChI Key |
PJKDELIECIGUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CC(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


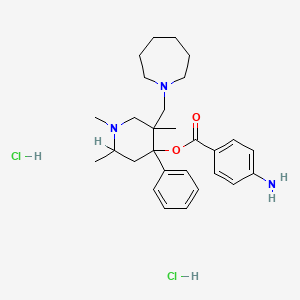
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
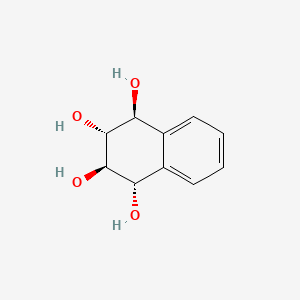
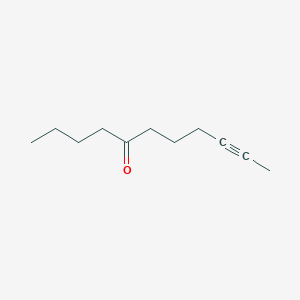


![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
